An In-depth Technical Guide to 3,5-Difluoropyridine (CAS: 71902-33-5)
An In-depth Technical Guide to 3,5-Difluoropyridine (CAS: 71902-33-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,5-Difluoropyridine, a key fluorinated heterocyclic intermediate. It covers its chemical and physical properties, detailed spectroscopic data, synthesis methodologies, key chemical reactions, and its significant applications in the fields of pharmaceutical and agrochemical development.
Chemical and Physical Properties
3,5-Difluoropyridine is a yellow liquid at room temperature.[1] The presence of two fluorine atoms on the pyridine ring significantly alters its electronic properties, enhancing the electrophilicity of the ring and making it a valuable precursor in organic synthesis.[2] Its key physical and chemical data are summarized below.
Table 1: Physical and Chemical Properties of 3,5-Difluoropyridine
| Property | Value | Reference |
| CAS Number | 71902-33-5 | [1] |
| Molecular Formula | C₅H₃F₂N | [1] |
| Molecular Weight | 115.08 g/mol | [1] |
| Appearance | Yellow liquid | [1] |
| Purity | ≥99.0% | [1] |
| Density | 1.268 g/cm³ | [1] |
| Boiling Point | 92-93 °C | [1] |
| Flash Point | 9 °C | [1] |
| Refractive Index | 1.437 | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 3,5-Difluoropyridine. Below are the key spectral data.
NMR Spectroscopy
The NMR spectra are consistent with the symmetric nature of the molecule.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for 3,5-Difluoropyridine
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | 8.35 | d | J(H,F) = 2.5 | H-2, H-6 |
| 7.45 | t | J(H,F) = 8.5 | H-4 | |
| ¹³C NMR | 161.5 | dd | J(C,F) = 258, 11 | C-3, C-5 |
| 142.0 | t | J(C,F) = 28 | C-2, C-6 | |
| 124.5 | t | J(C,F) = 21 | C-4 |
Note: Specific spectral data can vary slightly based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum shows characteristic peaks for aromatic C-H and C-F bonds.
Table 3: Key IR Absorption Peaks for 3,5-Difluoropyridine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3150 | Medium | Aromatic C-H stretch |
| 1610 | Strong | C=C/C=N ring stretch |
| 1420 | Strong | C-F stretch |
| 1100-1300 | Strong | C-F stretch |
| 850 | Strong | C-H out-of-plane bend |
Source: Predicted based on typical values for fluorinated pyridines.[3][4]
Mass Spectrometry
Under electron ionization (EI), 3,5-Difluoropyridine is expected to show a prominent molecular ion peak. Fragmentation may occur through the loss of HF or cleavage of the pyridine ring.
Table 4: Predicted Mass Spectrometry Fragmentation for 3,5-Difluoropyridine
| m/z | Predicted Fragment | Notes |
| 115 | [C₅H₃F₂N]⁺ | Molecular Ion (M⁺) |
| 95 | [C₅H₂FN]⁺ | Loss of HF |
| 88 | [C₄H₂FN]⁺ | Loss of HCN |
Source: Fragmentation patterns are predicted based on established principles for fluorinated aromatic compounds.[5][6]
Synthesis Protocols
Several synthetic routes to 3,5-Difluoropyridine have been developed. The choice of method often depends on the availability of starting materials and the desired scale of production.
Synthesis via Hydrogenolysis
A common and effective method is the hydrogenolysis of a polyhalogenated precursor.
Experimental Protocol: Hydrogenolysis of 2,4,6-tribromo-3,5-difluoropyridine
-
Preparation: A solution of 2,4,6-tribromo-3,5-difluoropyridine (34.0 g, 97 mmol) in dichloromethane (DCM, 200 cm³) is washed with activated carbon and filtered.
-
Catalyst and Reagent Addition: To the filtrate, a palladium catalyst (3.4 g of 5% Pd/C) and triethylamine (45 cm³, 31.5 g, 312 mmol) are added.
-
Hydrogenation: The mixture is hydrogenated in a Parr apparatus at a pressure of 4 Bar for 21 hours.
-
Work-up: The mixture is filtered, and water (200 cm³) is added to the filtrate. The organic layer is extracted with DCM.
-
Purification: The DCM solution is distilled using a Fischer-Spaltrohr apparatus to yield 3,5-difluoropyridine.
-
Yield: 63%
-
Boiling Point of Product: 92.5 °C
Synthesis via Hydrodefluorination
Another approach involves the selective hydrodefluorination of more highly fluorinated pyridines.
Experimental Protocol: Catalytic Hydrodefluorination of Tetrafluoropyridine
-
Reactant Preparation: A solution of 2,3,5,6-tetrafluoropyridine (0.1 M) and triethylsilane (HSiEt₃, 0.1 M) is prepared in benzene-d₆ in a PFA tube. An internal standard (α,α,α-trifluorotoluene) is added.
-
Catalyst Addition: The rhodium catalyst [Rh(μ-H)(dippp)]₂ (0.005 M) is added to the reaction mixture.
-
Reaction: The sealed tube is heated to 50 °C for 48 hours.
-
Analysis: The formation of 3,5-difluoropyridine is monitored and quantified by ¹⁹F{¹H} NMR spectroscopy.
-
Yield: 15%[7]
Caption: Comparison of major synthetic routes to 3,5-Difluoropyridine.
Chemical Reactivity and Applications
The electron-withdrawing fluorine atoms render the pyridine ring of 3,5-Difluoropyridine susceptible to nucleophilic aromatic substitution (SNAr).[2] This reactivity makes it a valuable building block for introducing the 3,5-difluoropyridinyl moiety into more complex molecules.
Nucleophilic Aromatic Substitution (SNAr)
General Experimental Protocol for SNAr with an Amine Nucleophile
-
Inert Atmosphere: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3,5-difluoropyridine (1.0 eq) and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent: Add an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Nucleophile Addition: Add the desired amine nucleophile (1.2 eq) to the stirring suspension.
-
Heating: Heat the reaction mixture to a temperature between 80-120 °C and maintain for several hours (monitoring by TLC or LC-MS).
-
Work-up: After completion, cool the mixture, pour it into water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. Infrared, Raman, and Ultraviolet Absorption Spectra and Theoretical Calculations and Structure of 2,3,5,6-Tetrafluoropyridine in its Ground and Excited Electronic States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. whitman.edu [whitman.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 3-Fluoropyridine synthesis - chemicalbook [chemicalbook.com]
